Tert-butyl4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate: is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate typically involves the reaction of 4-chloro-1,3,5-triazine with tert-butyl 4-aminopiperidine-1-carboxylate. The reaction is usually carried out in the presence of a base such as sodium carbonate in a solvent like dioxane or water . The reaction conditions often include heating the mixture to temperatures between 70-80°C to facilitate the substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction . These methods allow for better control over reaction conditions and can reduce the reaction time significantly.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and bases like sodium carbonate.
Oxidation and Reduction Reactions: Specific oxidizing or reducing agents may be used depending on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with an amine can yield a new triazine derivative with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It can be used to create chiral thiourea organocatalysts, which are important in asymmetric synthesis .
Biology and Medicine: It can be used in the development of antimicrobial agents, as triazine derivatives have shown activity against bacteria and fungi .
Industry: In the industrial sector, this compound can be used in the production of herbicides and other agrochemicals. Triazine derivatives are known for their herbicidal properties and are widely used in agriculture .
Mechanism of Action
The mechanism of action of tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of biological pathways . The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the triazine ring .
Comparison with Similar Compounds
4,6-Dimethyl-1,3,5-triazin-2-amine: A triazine derivative with similar structural features but different substituents.
4,6-Di-tert-butyl-1,3,5-triazin-2-yl: Another triazine derivative used in the synthesis of chiral thiourea organocatalysts.
Uniqueness: tert-Butyl 4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate is unique due to the presence of the piperidine ring and the tert-butyl group. These structural features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H20ClN5O2 |
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Molecular Weight |
313.78 g/mol |
IUPAC Name |
tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H20ClN5O2/c1-13(2,3)21-12(20)19-6-4-9(5-7-19)17-11-16-8-15-10(14)18-11/h8-9H,4-7H2,1-3H3,(H,15,16,17,18) |
InChI Key |
QNFYFDREXFRYNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=NC=N2)Cl |
Origin of Product |
United States |
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